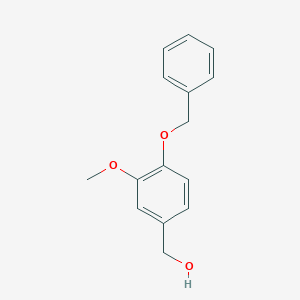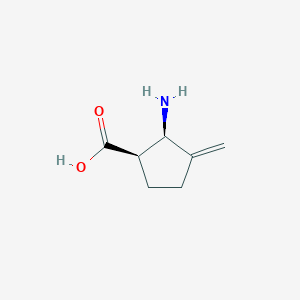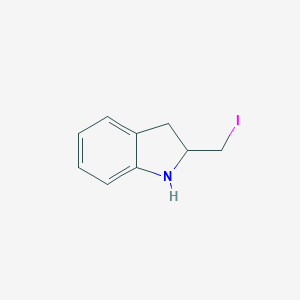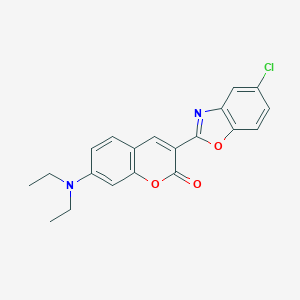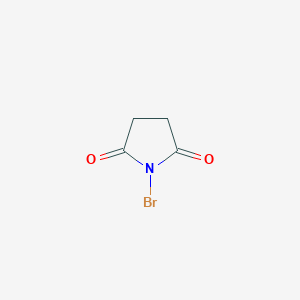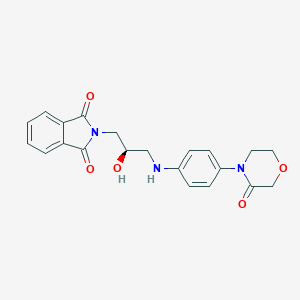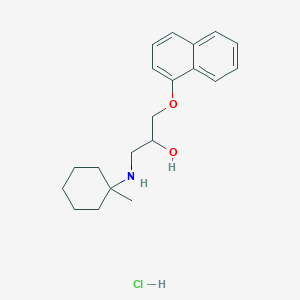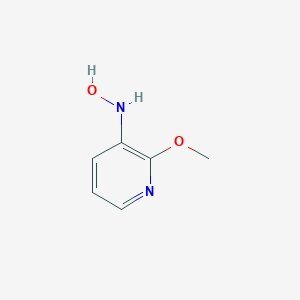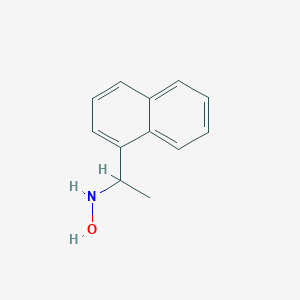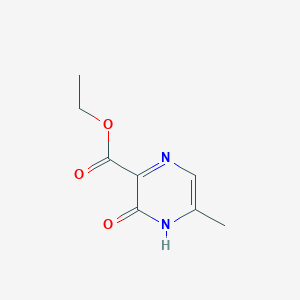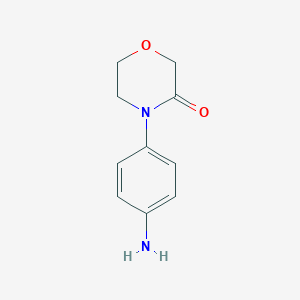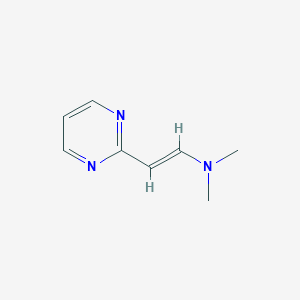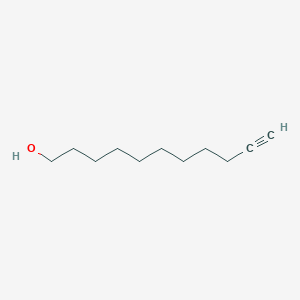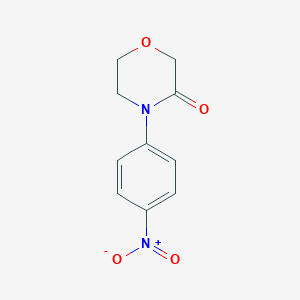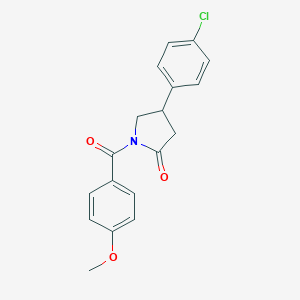
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that belongs to the family of pyrrolidinones. It is also known as N-(4-chlorophenyl)-4-methoxybenzoylpyrrolidin-2-one or C16H14ClNO3. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the production of prostaglandins and cytokines, which are known to play a crucial role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
Several studies have reported the biochemical and physiological effects of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is its high potency and selectivity towards COX-2 inhibition. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for the research on 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. One of the primary directions is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Another direction is the investigation of its potential applications in other fields such as agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential applications in medicinal chemistry. It inhibits the production of pro-inflammatory cytokines and COX-2, leading to a reduction in inflammation and pain. Despite its low solubility in water, it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects.
Synthesis Methods
The synthesis method of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone involves the reaction between 4-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidin-2-one to give the final product. This method has been reported in several research articles and is considered a reliable and efficient method for the synthesis of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
properties
CAS RN |
137427-79-3 |
|---|---|
Product Name |
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone |
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(4-methoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-4-13(5-9-16)18(22)20-11-14(10-17(20)21)12-2-6-15(19)7-3-12/h2-9,14H,10-11H2,1H3 |
InChI Key |
UGMOFEZUZCRWSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl |
synonyms |
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



